molecular formula C17H18F2 B170064 2,3-Difluoro-4'-pentyl-1,1'-biphenyl CAS No. 121219-17-8

2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Cat. No.: B170064
CAS No.: 121219-17-8
M. Wt: 260.32 g/mol
InChI Key: PANPSUSDKWILEG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C₁₇H₁₈F₂ and a molecular weight of 260.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the biphenyl structure, along with a pentyl group at the 4’ position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4’-pentyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen .

Industrial Production Methods

While specific industrial production methods for 2,3-Difluoro-4’-pentyl-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is a common method used in the large-scale synthesis of biphenyl derivatives. This method is favored due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The biphenyl structure can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce biphenyl quinones or diols, respectively .

Scientific Research Applications

2,3-Difluoro-4’-pentyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pentyl group can also impact the compound’s hydrophobicity and membrane permeability, which are important factors in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms at the 2 and 4 positions.

    3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Contains a cyclohexyl group instead of a pentyl group.

    2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: Contains hydroxyl groups instead of a pentyl group

Uniqueness

2,3-Difluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms and the presence of the pentyl group. These structural features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1,2-difluoro-3-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPSUSDKWILEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442182
Record name 2,3-Difluoro-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-17-8
Record name 2,3-Difluoro-4′-pentyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121219-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Iodo-4-pentylbenzene (82 g, 0.3 mol), potassium carbonate (100 g, 0.72 mol), 2,3-difluorophenyl boronic acid (47 g, 0.3 mol), water (100 ml) and acetone (300 ml) were placed in a round-bottom three necked flask equipped with condenser, thermometer, mechanical stirrer, nitrogen inlet and outlet. The reaction flask was flushed with nitrogen and minor flow was held during whole reaction time. The mixture was heated up to the boiling point to degas the reaction system and then cooled down to 40° C. and the catalyst palladium acetate (0.1 g) was added. The temperature has increased by a few degrees and the solution turned brown. The mixture was refluxed for three days, then it was cooled down, poured on cold water and extracted with dichlorometane and the organic phase separated, dried over MgSO4 and dichlorometane was distilled off. The residue was distilled under reduced pressure at 0.2 mmHg collecting the fraction at 133° C. The colorless liquid fraction 41.5 g of was obtained, 53% of theor. yield.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 0.225 mol of 3-(4-pentylcyclohexenyl) -1,2-difluorobenzene (analogous to Example 6) and 0.55 mol of DDQ in 1.5 1 of toluene is heated to boiling for 2 hours. The mixture is subsequently worked up as customary, b.p. 0.5 : 125° C.
Name
3-(4-pentylcyclohexenyl) -1,2-difluorobenzene
Quantity
0.225 mol
Type
reactant
Reaction Step One
Name
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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